Rivoglitazone: A Comprehensive Technical Guide for Researchers
Rivoglitazone: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivoglitazone is a potent and selective member of the thiazolidolidinedione (TZD) class of insulin (B600854) sensitizers that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1][2] It has been investigated for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of Rivoglitazone, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction
Rivoglitazone is a thiazolidinedione derivative designed to enhance insulin sensitivity in peripheral tissues.[3] As a selective PPARγ agonist, it modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.[4][5] This document serves as a technical resource, consolidating preclinical and clinical data on Rivoglitazone and providing detailed experimental methodologies for its scientific investigation.
Chemical Structure and Properties
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IUPAC Name: 5-[[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[6]
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Molecular Formula: C₂₀H₁₉N₃O₄S[6]
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Molar Mass: 397.45 g/mol [7]
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CAS Number: 185428-18-6[6]
Mechanism of Action: PPARγ Agonism
Rivoglitazone exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[8]
Signaling Pathway
Upon binding by an agonist like Rivoglitazone, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[9] This activated complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][10] This interaction modulates the transcription of genes involved in:
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Glucose Metabolism: Upregulation of glucose transporters (e.g., GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[11]
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Lipid Metabolism: Regulation of genes involved in fatty acid uptake, storage, and adipogenesis.[4][5]
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Inflammation: Transrepression of pro-inflammatory genes by interfering with other signaling pathways, such as NF-κB.[8]
Quantitative Data
Preclinical Efficacy
The preclinical efficacy of Rivoglitazone has been demonstrated in various animal models of insulin resistance and type 2 diabetes.
| Animal Model | Treatment Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 14 days | Dose-dependent decrease in plasma glucose and triglycerides. ED₅₀ for glucose lowering: 0.19 mg/kg (compared to 34 mg/kg for pioglitazone (B448) and 28 mg/kg for rosiglitazone). | [12] |
| db/db Mice | Not specified | Potent antidiabetic effects observed. | [12] |
| Zucker Fatty Rats | Not specified | Ameliorated insulin resistance and lowered plasma triglycerides at 0.1 mg/kg. | [12] |
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of Rivoglitazone in patients with T2DM.
| Trial Identifier | Phase | Treatment Arms | Duration | Key Efficacy Outcomes | Reference |
| NCT00143520 | 3 | Rivoglitazone 1.0 mg/day, Rivoglitazone 1.5 mg/day, Pioglitazone 45 mg/day, Placebo | 26 weeks | Rivoglitazone 1.5 mg was superior to pioglitazone in reducing HbA1c (-0.7% vs -0.6%). Rivoglitazone 1.0 mg was non-inferior to pioglitazone (-0.4% vs -0.6%). Significant reduction in fasting plasma glucose. | [2][13] |
| Kong et al. (2011) | Not specified | Rivoglitazone 0.5, 1.0, 1.5 mg/day, Pioglitazone 30 mg/day, Placebo | 12 weeks | Significant reduction in HbA1c in all active treatment groups compared to placebo. |
Clinical Safety and Tolerability
The safety profile of Rivoglitazone has been assessed in clinical trials.
| Adverse Event | Rivoglitazone (1.0-1.5 mg/day) Frequency | Pioglitazone (45 mg/day) Frequency | Placebo Frequency | Reference |
| Peripheral Edema | 5.2 - 6.2% | Not specified | 0.7% | [2] |
| Weight Gain | 1.6 - 3.1% | Not specified | 0% | [2] |
| Pitting Edema | 1.3 - 2.2% | Not specified | 0% | [2] |
| Drug-related Edema | 7.7% (all doses) | 16.2% | 3.0% |
Experimental Protocols
In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the in vitro agonistic activity of a compound on PPARγ.
Objective: To quantify the ability of Rivoglitazone to activate the PPARγ receptor and induce the expression of a luciferase reporter gene.
Materials:
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Mammalian cell line (e.g., HEK293T, COS-7)
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Expression plasmid for full-length human PPARγ
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Reporter plasmid containing a luciferase gene under the control of a PPRE promoter
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Control plasmid expressing Renilla luciferase (for normalization)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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Transfection reagent (e.g., Lipofectamine)
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Rivoglitazone and reference agonists (e.g., Rosiglitazone)
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Dual-luciferase reporter assay system
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Luminometer
Procedure:
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Cell Culture and Seeding:
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Culture cells in appropriate medium at 37°C and 5% CO₂.
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Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
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Transfection:
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Prepare a transfection mix containing the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid in serum-free medium.
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Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
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Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
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Compound Treatment:
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24 hours post-transfection, treat the cells with varying concentrations of Rivoglitazone, a reference agonist, and a vehicle control (e.g., DMSO).
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Incubate for another 24 hours.
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Luciferase Assay:
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Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
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Measure the firefly luciferase activity in the cell lysate using a luminometer.
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Subsequently, measure the Renilla luciferase activity in the same sample.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
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Calculate the fold activation relative to the vehicle control.
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Plot the fold activation against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
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In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
This protocol outlines a typical in vivo study to evaluate the antidiabetic effects of a PPARγ agonist in a genetically obese and diabetic rat model.
Objective: To assess the effect of Rivoglitazone on glycemic control and dyslipidemia in ZDF rats.
Animals:
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Male Zucker Diabetic Fatty (fa/fa) rats (e.g., 6-8 weeks old)
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Age-matched lean control rats (+/?)
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Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Materials:
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Rivoglitazone
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Vehicle (e.g., 0.5% methylcellulose)
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Oral gavage needles
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Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
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Glucometer and test strips
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Centrifuge
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Kits for measuring plasma triglycerides and insulin
Procedure:
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Acclimation and Baseline Measurements:
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Acclimate the animals to the housing conditions for at least one week.
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Record baseline body weight, and collect blood samples (e.g., from the tail vein) to measure baseline blood glucose, plasma triglycerides, and insulin levels.
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Randomization and Dosing:
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Randomly assign the ZDF rats to treatment groups: Vehicle control, Rivoglitazone (at various dose levels), and a positive control (e.g., Pioglitazone).
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Administer the compounds or vehicle orally once daily for the duration of the study (e.g., 14-28 days).
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In-life Monitoring:
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Monitor body weight and food/water intake regularly.
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Measure non-fasting or fasting blood glucose levels at regular intervals (e.g., weekly).
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Terminal Procedures:
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At the end of the treatment period, collect terminal blood samples for the measurement of plasma glucose, triglycerides, insulin, and other relevant biomarkers.
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Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression, histology).
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Data Analysis:
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Compare the changes in the measured parameters between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
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Conclusion
Rivoglitazone is a potent and selective PPARγ agonist that has demonstrated significant efficacy in improving glycemic control and lipid profiles in both preclinical models and clinical trials in patients with type 2 diabetes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Rivoglitazone and other PPARγ agonists. Further research is warranted to fully elucidate its long-term safety and potential therapeutic applications beyond diabetes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | Comprehensive Analysis of Adverse Events Associated With SGLT2is: A Meta-Analysis Involving Nine Large Randomized Trials [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
